molecular formula C14H4Br9ClO2 B13764195 1-Pentabromophenoxy-2-tetrabromochlorophenoxyethane CAS No. 68299-27-4

1-Pentabromophenoxy-2-tetrabromochlorophenoxyethane

Cat. No.: B13764195
CAS No.: 68299-27-4
M. Wt: 958.8 g/mol
InChI Key: IZPUDUNKMAMNJZ-UHFFFAOYSA-N
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Description

1-Pentabromophenoxy-2-tetrabromochlorophenoxyethane is a brominated flame retardant known for its high efficiency in reducing the flammability of various materials. This compound is characterized by its complex molecular structure, which includes multiple bromine atoms, making it highly effective in inhibiting combustion processes.

Preparation Methods

The synthesis of 1-Pentabromophenoxy-2-tetrabromochlorophenoxyethane typically involves the bromination of phenoxyethane derivatives. The reaction conditions often require the presence of a brominating agent such as bromine or a bromine-containing compound. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield. The process generally includes steps like:

    Bromination: Introduction of bromine atoms into the phenoxyethane structure.

    Purification: Removal of by-products and unreacted starting materials.

    Crystallization: Formation of the final product in a pure crystalline form.

Chemical Reactions Analysis

1-Pentabromophenoxy-2-tetrabromochlorophenoxyethane undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of brominated phenoxyethane derivatives with different oxidation states.

    Reduction: Reduction reactions may involve the removal of bromine atoms, resulting in less brominated compounds.

    Substitution: Halogen exchange reactions where bromine atoms are replaced by other halogens or functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Pentabromophenoxy-2-tetrabromochlorophenoxyethane has several scientific research applications:

    Chemistry: Used as a flame retardant additive in polymers and resins to enhance fire resistance.

    Biology: Studied for its potential effects on biological systems, including its impact on enzyme activity and cellular processes.

    Medicine: Investigated for its potential use in medical devices and materials that require flame retardancy.

    Industry: Widely used in the production of flame-retardant textiles, electronics, and construction materials.

Comparison with Similar Compounds

1-Pentabromophenoxy-2-tetrabromochlorophenoxyethane can be compared with other brominated flame retardants such as:

    Tetrabromobisphenol A (TBBPA): Another widely used brominated flame retardant with similar applications but different molecular structure.

    Hexabromocyclododecane (HBCD): Known for its use in polystyrene foam insulation, HBCD has a different mechanism of action and environmental impact.

    Decabromodiphenyl ether (DecaBDE): Used in various applications but has faced regulatory restrictions due to environmental concerns.

This compound is unique due to its specific molecular structure, which provides a balance between high flame retardancy and stability in various applications.

Properties

68299-27-4

Molecular Formula

C14H4Br9ClO2

Molecular Weight

958.8 g/mol

IUPAC Name

1,2,3,4,5-pentabromo-6-[2-(2,3,4,5-tetrabromo-6-chlorophenoxy)ethoxy]benzene

InChI

InChI=1S/C14H4Br9ClO2/c15-3-5(17)9(21)13(10(22)6(3)18)25-1-2-26-14-11(23)7(19)4(16)8(20)12(14)24/h1-2H2

InChI Key

IZPUDUNKMAMNJZ-UHFFFAOYSA-N

Canonical SMILES

C(COC1=C(C(=C(C(=C1Br)Br)Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Cl

Origin of Product

United States

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